molecular formula C21H22N2O4 B2388119 N-[2-(3,5-dimethylphenoxy)ethyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide CAS No. 1788589-79-6

N-[2-(3,5-dimethylphenoxy)ethyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide

Cat. No.: B2388119
CAS No.: 1788589-79-6
M. Wt: 366.417
InChI Key: XANGGKOPZOQVAB-UHFFFAOYSA-N
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Description

N-[2-(3,5-dimethylphenoxy)ethyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide is a synthetic small molecule featuring a 1,3-oxazole core substituted with a 4-methoxyphenyl group at the 5-position and a complex carboxamide moiety at the 2-position. The carboxamide group is linked to a 2-(3,5-dimethylphenoxy)ethyl chain, contributing to the molecule's overall lipophilicity and potential for membrane permeability. With a molecular formula of C₂₁H₂₂N₂O₄ and an average molecular mass of 366.41 g/mol, this compound is supplied as a high-purity material for research applications. Oxazole derivatives are a significant class of heterocyclic compounds in medicinal and agrochemical research due to their diverse biological activities. Compounds with structural similarities, such as other phenyl-oxazole carboxamides, have been investigated as potential inhibitors of enzymes like diacylglycerol O-acyltransferase 1 (DGAT1) . DGAT1 is a key enzyme in triglyceride synthesis and is a studied target for metabolic disorders . Therefore, this compound may serve as a valuable chemical probe or starting point for research in areas like metabolic disease, enzymology, and signal transduction. Its structure suggests it is suited for in vitro biochemical and cell-based assays to elucidate novel biological pathways. This product is intended For Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or personal use. All necessary safety data sheets (SDS) should be consulted before handling.

Properties

IUPAC Name

N-[2-(3,5-dimethylphenoxy)ethyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-14-10-15(2)12-18(11-14)26-9-8-22-20(24)21-23-13-19(27-21)16-4-6-17(25-3)7-5-16/h4-7,10-13H,8-9H2,1-3H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANGGKOPZOQVAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCNC(=O)C2=NC=C(O2)C3=CC=C(C=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dimethylphenoxy)ethyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route is as follows:

  • Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide. The reaction is typically carried out under acidic or basic conditions, with the choice of solvent and temperature depending on the specific reagents used.

  • Introduction of the Carboxamide Group: : The carboxamide group can be introduced through an amidation reaction. This involves reacting the oxazole intermediate with an appropriate amine, such as 2-(3,5-dimethylphenoxy)ethylamine, under conditions that promote the formation of the amide bond. Common reagents for this step include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

  • Substitution Reactions: : The final step involves the introduction of the 4-methoxyphenyl group through a substitution reaction. This can be achieved by reacting the intermediate with a suitable electrophile, such as 4-methoxybenzyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, process intensification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-dimethylphenoxy)ethyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can be carried out to convert the compound into its reduced forms. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., alkyl halides), and nucleophiles (e.g., amines, thiols) under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols

Scientific Research Applications

N-[2-(3,5-dimethylphenoxy)ethyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide has a wide range of scientific research applications, including:

  • Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

  • Biology: : The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.

  • Medicine: : The compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

  • Industry: : The compound is used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-[2-(3,5-dimethylphenoxy)ethyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Critical Analysis and Limitations

  • Evidence Gaps : Direct pharmacological data for the target compound are absent in the provided evidence. Comparisons rely on structural extrapolation.
  • Therapeutic Potential: The target compound’s design aligns with anticonvulsant SAR trends, but its efficacy-toxicity profile remains unvalidated.

Biological Activity

N-[2-(3,5-dimethylphenoxy)ethyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide, a compound belonging to the oxazole family, has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H26N2O4C_{20}H_{26}N_{2}O_{4}, with a molecular weight of approximately 358.431 g/mol. The compound features a unique oxazole ring that contributes to its biological activity.

Structural Characteristics

  • SMILES Notation : COc1ccc(CC@HNCC@@Hc2ccc(O)c(NC(=O)C)c2)cc1
  • InChI : InChI=1S/C20H26N2O4/c1-13(10-15-4-7-17(26-3)8-5-15)21-12-20(25)16-6-9-19(24)18(11-16)22-14(2)23/h4-9,11,13,20-21,24-25H,10,12H2,1-3H3,(H,22,23)/t13-,20+/m0/s1

Antimicrobial Activity

Research indicates that compounds containing the oxazole moiety often exhibit significant antimicrobial properties. A study on similar oxazole derivatives showed that they effectively inhibited bacterial growth by interfering with biofilm formation and gene transcription related to virulence factors .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety of new compounds. In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines. The compound was tested on L929 and A549 cells, revealing varying effects on cell viability depending on concentration and exposure time.

Table 1: Cytotoxicity Results

CompoundConcentration (µM)Cell LineViability (%) after 24hViability (%) after 48h
This compound100L92992%79%
This compound200A54968%73%

The biological activity of this compound may be attributed to its ability to disrupt cellular processes in target organisms. Specifically, the oxazole ring is known to interact with various biological targets such as enzymes and receptors involved in cell signaling pathways. This interaction can lead to apoptosis in cancer cells and inhibition of microbial growth.

Study on Anticancer Properties

A recent study evaluated the anticancer potential of this compound against several human cancer cell lines. The results indicated that the compound significantly reduced cell proliferation in a dose-dependent manner. Notably, at higher concentrations (≥100 µM), there was a marked increase in apoptotic markers.

Antibacterial Efficacy

In another investigation focusing on antibacterial activity, derivatives of oxazole were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited potent antibacterial effects comparable to standard antibiotics like ciprofloxacin .

Q & A

Q. Critical Parameters :

StepReagents/ConditionsYield Optimization
Oxazole formationAcetic acid, 80–100°CUse anhydrous conditions to minimize hydrolysis
Amide couplingEDCI/DMAP, DCM, RTExcess coupling agent (1.5 eq.) improves efficiency

Basic: How is the compound characterized for structural validation?

Methodological Answer:
Structural confirmation requires complementary spectroscopic and chromatographic techniques:

  • NMR : 1H/13C NMR to verify methoxyphenyl (δ 3.8–4.0 ppm for OCH3), oxazole protons (δ 8.1–8.3 ppm), and phenoxyethyl chain integration .
  • HPLC-MS : High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]+) and purity assessment (>95% by reverse-phase HPLC) .
  • IR Spectroscopy : Confirm carboxamide C=O stretch (~1650–1680 cm⁻¹) and oxazole ring vibrations (~1500 cm⁻¹) .

Q. Experimental Design :

VariableTest CompoundsAssay Type
Oxazole vs. thiazoleAnalogues with S-for-O substitutionIn vitro enzyme inhibition
Methoxy position2-, 3-, 4-methoxy isomersCell-based cytotoxicity

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictions often arise from assay variability or compound stability. Mitigation strategies include:

  • Standardized assays : Replicate experiments across multiple cell lines (e.g., HEK293, HeLa) with controlled passage numbers .
  • Stability profiling : Assess compound integrity in assay media (e.g., DMEM with 10% FBS) via LC-MS over 24–48 hours .
  • Meta-analysis : Compare data using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or batch effects .

Q. Case Study :

DiscrepancyProbable CauseResolution
IC50 variability in kinase assaysATP concentration differencesNormalize to [ATP] = 1 mM
False-negative cytotoxicityCompound aggregationAdd 0.01% Tween-80 to assays

Advanced: What analytical methods are suitable for studying metabolic stability?

Methodological Answer:
Use in vitro microsomal assays and advanced chromatography:

  • Liver microsomes : Incubate with NADPH (1 mM) and monitor depletion via LC-MS/MS. Calculate t1/2 using first-order kinetics .
  • Metabolite identification : High-resolution LC-QTOF-MS with fragmentation (MS/MS) to detect hydroxylation or demethylation products .

Q. Key Parameters :

ParameterOptimal Conditions
Microsome concentration0.5 mg/mL protein
Detection limit≥1 μM metabolite

Basic: What are the common impurities in synthesis, and how are they controlled?

Methodological Answer:
Typical impurities include unreacted intermediates (e.g., oxazole-2-carboxylic acid) or de-ethylated byproducts. Control strategies:

  • Purification : Flash chromatography (silica gel, EtOAc/hexane gradient) or preparative HPLC .
  • In-process monitoring : TLC or inline UV spectroscopy during coupling steps .

Q. Impurity Profile :

ImpurityRf (TLC)Removal Method
Unreacted amine0.15Adjust pH to precipitate
Hydrolysis product0.45Column chromatography

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